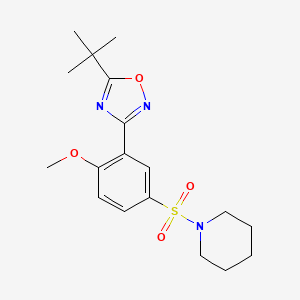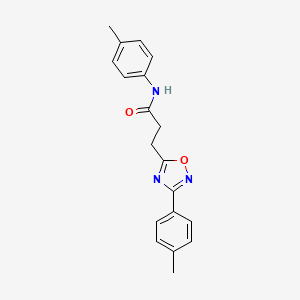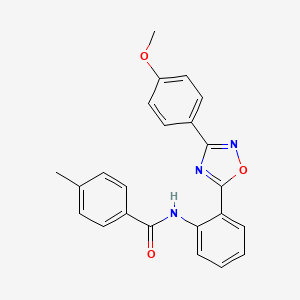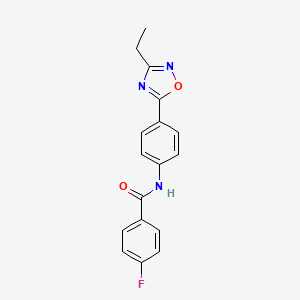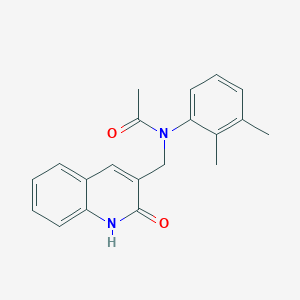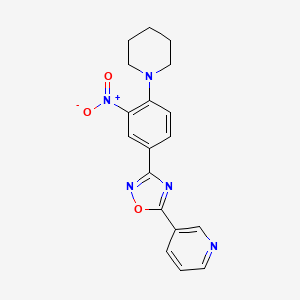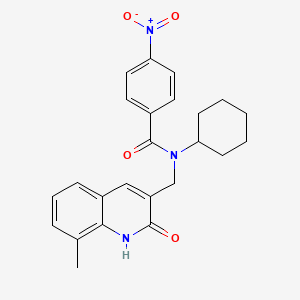
N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide, also known as CMN-1, is a novel small molecule compound that has been studied for its potential therapeutic applications. This molecule has been synthesized through a complex chemical process and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide is not fully understood, but it is believed to act through multiple pathways. Studies have shown that this compound can inhibit the activity of various enzymes that are involved in cancer cell growth, such as topoisomerase II and cyclin-dependent kinase 2. In addition, this compound has been shown to activate the p53 pathway, which is involved in regulating cell growth and inducing apoptosis. Furthermore, this compound has been shown to reduce oxidative stress and inflammation, which can contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to reduce inflammation and oxidative stress, which can contribute to its neuroprotective effects. Furthermore, this compound has been shown to have anti-angiogenic effects and can inhibit the formation of new blood vessels, which is important in cancer growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects, which can be useful in studying various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In addition, future studies can focus on understanding the mechanism of action of this compound and identifying its molecular targets. Furthermore, future studies can investigate the pharmacokinetics and toxicity of this compound to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide involves a multi-step process that requires several chemical reactions. The starting material for the synthesis is 4-nitrobenzamide, which is reacted with cyclohexyl isocyanate to form N-cyclohexyl-4-nitrobenzamide. This intermediate product is then reacted with 2-hydroxy-8-methylquinoline to form the final product, this compound.
Applications De Recherche Scientifique
N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound has also been shown to have anti-inflammatory properties and can reduce inflammation in various animal models. Furthermore, this compound has been studied for its potential neuroprotective effects and has shown promising results in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-cyclohexyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-16-6-5-7-18-14-19(23(28)25-22(16)18)15-26(20-8-3-2-4-9-20)24(29)17-10-12-21(13-11-17)27(30)31/h5-7,10-14,20H,2-4,8-9,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRNUSANCAAKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B7707613.png)
